molecular formula C18H20N6O B6751413 6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl-(5-propan-2-yl-1-pyridin-2-ylpyrazol-4-yl)methanone

6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl-(5-propan-2-yl-1-pyridin-2-ylpyrazol-4-yl)methanone

Cat. No.: B6751413
M. Wt: 336.4 g/mol
InChI Key: SOYARALFCUAGOO-UHFFFAOYSA-N
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Properties

IUPAC Name

6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl-(5-propan-2-yl-1-pyridin-2-ylpyrazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N6O/c1-13(2)17-15(11-21-24(17)16-5-3-4-7-19-16)18(25)22-9-10-23-14(12-22)6-8-20-23/h3-8,11,13H,9-10,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOYARALFCUAGOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C=NN1C2=CC=CC=N2)C(=O)N3CCN4C(=CC=N4)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl-(5-propan-2-yl-1-pyridin-2-ylpyrazol-4-yl)methanone typically involves multiple steps starting from commercially available pyrazole derivatives. One common synthetic route includes the following steps :

    Formation of the Pyrazole Core: The initial step involves the formation of the pyrazole core through cyclization reactions.

    Substitution Reactions: Subsequent steps involve substitution reactions to introduce the pyridin-2-yl and propan-2-yl groups.

    Cyclization: The final step involves cyclization to form the pyrazolo[1,5-a]pyrazine ring system.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the above synthetic routes to improve yield and reduce costs.

Chemical Reactions Analysis

Types of Reactions

6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl-(5-propan-2-yl-1-pyridin-2-ylpyrazol-4-yl)methanone can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can be used to modify the functional groups attached to the pyrazole and pyrazine rings.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce different substituents onto the pyrazole and pyrazine rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups.

Scientific Research Applications

6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl-(5-propan-2-yl-1-pyridin-2-ylpyrazol-4-yl)methanone has several scientific research applications, including :

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential as an antiproliferative agent against cancer cell lines.

    Medicine: Investigated for its antiviral properties, particularly against hepatitis B virus.

Mechanism of Action

The mechanism of action of 6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl-(5-propan-2-yl-1-pyridin-2-ylpyrazol-4-yl)methanone involves its interaction with specific molecular targets and pathways . For instance, it has been shown to inhibit the activity of certain enzymes involved in viral replication, thereby exerting its antiviral effects. The compound may also interact with cellular receptors and signaling pathways to induce antiproliferative effects in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include :

  • 4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrazine derivatives
  • Pyrazolo[1,5-a]pyrimidine derivatives
  • 1H-pyrazolo[3,4-b]pyridine derivatives

Uniqueness

What sets 6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl-(5-propan-2-yl-1-pyridin-2-ylpyrazol-4-yl)methanone apart is its unique combination of functional groups and ring systems, which confer specific biological activities not commonly found in other similar compounds. Its potential antiviral and antiproliferative properties make it a promising candidate for further research and development.

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